molecular formula C10H16N2O3 B13623829 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one

Cat. No.: B13623829
M. Wt: 212.25 g/mol
InChI Key: YLRVEKWSHXEKNJ-UHFFFAOYSA-N
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Description

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an amino group and a 2-(2-methoxyethoxy)ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the 2-(2-methoxyethoxy)ethyl Side Chain: This step involves the alkylation of the pyridinone ring with 2-(2-methoxyethoxy)ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinone compounds.

Scientific Research Applications

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one
  • 3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one
  • 3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one

Uniqueness

3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the 2-(2-methoxyethoxy)ethyl side chain, which imparts specific chemical and physical properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one

InChI

InChI=1S/C10H16N2O3/c1-14-7-8-15-6-5-12-4-2-3-9(11)10(12)13/h2-4H,5-8,11H2,1H3

InChI Key

YLRVEKWSHXEKNJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCN1C=CC=C(C1=O)N

Origin of Product

United States

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